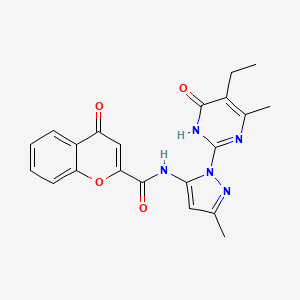
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine, also known as DITP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Inflammatory cells, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In infectious diseases, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to inhibit the activity of viral polymerases, which are enzymes involved in the replication of viral RNA.
Biochemical and Physiological Effects
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to reduce the production of inflammatory mediators, leading to the suppression of inflammation. In infectious diseases, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been shown to inhibit viral replication, leading to the suppression of viral infection.
実験室実験の利点と制限
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes, and its low toxicity. However, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine also has some limitations, including its poor solubility in water, its instability in acidic conditions, and its potential for off-target effects.
将来の方向性
There are several future directions for the study of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, the exploration of its applications in materials science and catalysis, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine derivatives with improved properties and the investigation of their potential applications is an area of active research.
合成法
The synthesis of 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine involves the reaction of 4,5-dichloroimidazole with 2,6-bis(trifluoromethyl)pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
科学的研究の応用
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. In materials science, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been used as a building block for the synthesis of metal-organic frameworks and other porous materials. In catalysis, 4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine has been studied as a ligand for transition metal catalysts.
特性
IUPAC Name |
4-(4,5-dichloroimidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F6N3/c11-7-8(12)21(3-19-7)4-1-5(9(13,14)15)20-6(2-4)10(16,17)18/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZAAMMSSBUPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dichloro-1H-imidazol-1-yl)-2,6-bis(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)

![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)


![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)

![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)